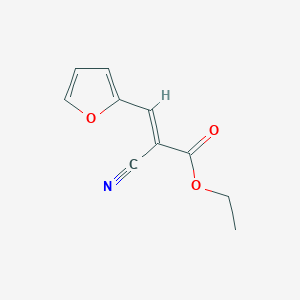

Ethyl 2-Cyano-3-(2-furanyl)acrylate

Description

Ethyl 2-Cyano-3-(2-furanyl)acrylate (CAS: 603-85-0; RN: 67449-75-6) is a cyanoacrylate derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. Its IUPAC name is ethyl (2E)-2-cyano-3-(2-furanyl)acrylate, featuring a conjugated α,β-unsaturated ester system with a cyano group and a 2-furanyl substituent . The compound exhibits a planar geometry due to the π-conjugation across the acrylate backbone, enhancing its reactivity in cycloaddition and nucleophilic substitution reactions. Its ChemSpider ID is 594156, and it is cataloged under MDL numbers MFCD00100358 and MFCD00137603 .

Key physical properties include a calculated XLogP3 value of 2, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 63.2 Ų, suggesting moderate solubility in polar solvents . The single isotopic mass is 191.058243, and it contains four hydrogen bond acceptors and one rotatable bond .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOUIHHHTGARFQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CO1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Electron-Withdrawing Groups: The cyano group in this compound enhances electrophilicity at the β-position, facilitating Michael additions. This is comparable to its phenyl analog but contrasts with the thiophene derivative, where sulfur’s electron-donating resonance reduces electrophilicity .

Physicochemical Properties

- Lipophilicity: The XLogP3 value of 2 for this compound is lower than its phenyl analog (XLogP3 ~2.5), reflecting furan’s polarity compared to benzene .

- Thermal Stability : The 4-nitro-THF-oxy derivative’s stability at 256°C surpasses that of the 2-furanyl variant, likely due to reduced conjugation and steric protection .

Preparation Methods

Reaction Mechanism and Standard Protocol

The condensation begins with the deprotonation of ethyl cyanoacetate by a base (e.g., piperidine or pyridine), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of 2-furaldehyde, followed by elimination of water to yield the conjugated acrylate. A typical procedure involves:

- Reactants : Ethyl cyanoacetate (1.0 equiv), 2-furaldehyde (1.0 equiv)

- Catalyst : Piperidine (1–5 mol%)

- Solvent : Ethanol or toluene

- Conditions : Reflux for 3–6 hours.

The crude product is purified via recrystallization from ethanol, yielding a white to brown solid with a reported purity of ≥97%.

Catalytic and Solvent Effects

The choice of base and solvent significantly impacts reaction efficiency:

| Base Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 (reflux) | 85–90 | |

| Pyridine | Toluene | 110 (reflux) | 75–80 | |

| Triethylamine | Ethanol | 70 | 70–75 |

Piperidine in ethanol achieves optimal yields due to its balanced basicity and solubility, whereas toluene permits higher temperatures but risks side reactions like polymerization. Triethylamine, though less effective, offers milder conditions suitable for acid-sensitive substrates.

Alternative Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Knoevenagel condensation by enhancing molecular collisions. A modified protocol reduces reaction time to 15–30 minutes with comparable yields (80–85%). This method is advantageous for high-throughput applications but requires specialized equipment.

Solvent-Free Conditions

Eco-friendly solvent-free methods employ grinding techniques with solid bases like ammonium acetate. While reducing waste, these methods face challenges in homogeneity and scalability, often yielding 65–70% product.

Optimization of Reaction Parameters

Molar Ratio and Stoichiometry

A 1:1 molar ratio of ethyl cyanoacetate to 2-furaldehyde minimizes byproducts like dimerized acrylates. Excess aldehyde promotes undesired aldol side reactions, reducing yields by 10–15%.

Temperature and Time

Elevated temperatures (70–110°C) favor faster kinetics but risk thermal decomposition. Ethanol reflux (78°C) balances speed and stability, achieving >85% yield within 3 hours. Prolonged heating (>6 hours) degrades the furan ring, necessitating precise timing.

Crystallographic Insights and Purity Control

Single-crystal X-ray diffraction confirms the planar geometry of the acrylate core, with non-hydrogen atoms deviating ≤0.094 Å from the mean plane. The ethyl group adopts a staggered conformation, minimizing steric strain. Purity is validated via:

- HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water = 70:30).

- Melting Point : 98–100°C (lit. 99°C).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knoevenagel (Piperidine/Ethanol) | High yield, scalable | Long reaction time | 85–90 |

| Microwave-Assisted | Rapid synthesis | Equipment dependency | 80–85 |

| Solvent-Free | Environmentally friendly | Low yield, impractical scaling | 65–70 |

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-Cyano-3-(2-furanyl)acrylate, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 2-furaldehyde (furfural). Key steps include:

- Catalyst selection : Use of organic bases (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) under reflux (60–80°C) improve yield.

- Stoichiometry : A 1:1 molar ratio of reactants minimizes side products like di-adducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol is recommended.

Methodological Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Yield optimization studies should include temperature gradients (40–100°C) and catalyst screening .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach ensures accurate structural elucidation:

- NMR spectroscopy : ¹H NMR (δ ~8.2–8.5 ppm for α,β-unsaturated protons), ¹³C NMR (δ ~160–165 ppm for carbonyl carbons).

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray crystallography : For solid-state conformation analysis (if crystals are obtainable; use SHELXL for refinement ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.